(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH

Beschreibung

Endogenous LHRH: Structure, Synthesis, and Pulsatile Secretion

Endogenous Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that serves as the primary regulator of the reproductive axis in mammals. longdom.orgresearchgate.net Its structure, first elucidated by Schally and colleagues, consists of a specific ten-amino-acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. researchgate.netcancerbiomed.org This hormone is synthesized by specialized GnRH neurons originating in the nasal region and migrating to the hypothalamus during development. wikipedia.org

A defining characteristic of LHRH function is its pulsatile secretion into the hypothalamic-hypophyseal portal circulation. nih.govresearchgate.net This rhythmic release, managed by a "GnRH pulse generator" in the hypothalamus, is crucial for its action. longdom.orgoup.com The frequency and amplitude of these pulses are critical for stimulating the anterior pituitary to synthesize and release gonadotropins. nih.gov Continuous, non-pulsatile exposure to LHRH leads to the desensitization and downregulation of its receptors on pituitary cells, a paradoxical effect that is fundamental to the action of certain synthetic analogs. oup.comnih.gov The native hormone has a very short half-life in plasma, estimated at only 2 to 4 minutes, due to rapid enzymatic cleavage. researchgate.net

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: General Overview and Regulatory Feedback Loops

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a complex neuroendocrine system that governs development, reproduction, and aging. wikipedia.orgnih.gov This axis represents the concerted action of the hypothalamus, the pituitary gland, and the gonads (testes in males, ovaries in females). wikipedia.orgwikilectures.eu The process begins with the pulsatile release of LHRH from the hypothalamus. nih.govmsu.edu

LHRH travels to the anterior pituitary gland, where it binds to its receptors on gonadotrope cells, stimulating the production and secretion of two essential gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govnih.govmsu.edu These hormones then act on the gonads. nih.gov In males, LH stimulates the Leydig cells to produce testosterone (B1683101), while FSH is crucial for spermatogenesis. nih.gov In females, FSH stimulates the growth of ovarian follicles, and LH triggers ovulation and stimulates the production of steroid hormones. nih.govnih.gov

The HPG axis is regulated by intricate feedback loops. wikilectures.eunih.gov The sex steroids produced by the gonads, primarily testosterone in males and estrogen and progesterone (B1679170) in females, exert negative feedback on both the hypothalamus and the pituitary gland, modulating the release of LHRH and the gonadotropins to maintain hormonal balance. nih.govteachmephysiology.com In females, however, high levels of estrogen can also exert positive feedback, leading to the LH surge that causes ovulation. wikipedia.orgnih.gov

| Component | Hormone(s) Secreted | Primary Function in HPG Axis |

| Hypothalamus | Luteinizing Hormone-Releasing Hormone (LHRH/GnRH) | Stimulates the pituitary to release LH and FSH. |

| Anterior Pituitary | Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH) | Stimulate the gonads to produce sex hormones and gametes. nih.govmsu.edu |

| Gonads (Testes/Ovaries) | Testosterone (males), Estrogen & Progesterone (females), Inhibin | Regulate reproductive function and provide feedback to the hypothalamus and pituitary. nih.govwikilectures.eu |

Development of Synthetic LHRH Analogs: Rationale for Structural Modifications

The therapeutic potential of native LHRH is limited by its very short biological half-life of just a few minutes, as it is rapidly broken down by enzymes. researchgate.net This led to the development of synthetic LHRH analogs, which are structurally modified versions of the natural decapeptide designed for enhanced stability and potency. researchgate.netmdpi.com

The primary goals of these structural modifications are:

Increased Resistance to Degradation: Native LHRH is quickly cleaved by peptidases, particularly between amino acids at positions 5-6, 6-7, and 9-10. researchgate.net A key strategy to prevent this is to substitute the naturally occurring L-amino acid at position 6 (glycine) with a D-amino acid, such as D-Leucine in leuprolide. mdpi.comnih.gov This change makes the peptide more resistant to enzymatic attack. mdpi.com

Enhanced Receptor Binding Affinity: Modifications at positions 6 and 10 have been shown to increase the molecule's potency, often by 50 to 100 times that of native LHRH. mdpi.com Replacing the glycine-amide at position 10 with an ethylamide group, as seen in leuprolide and buserelin, protects the C-terminus from degradation and increases hydrophobicity, which contributes to stronger receptor binding. mdpi.com

Improved Pharmacokinetic Profile: These structural changes extend the half-life of the analogs, allowing for more sustained biological effects and less frequent administration compared to the native hormone. researchgate.netmdpi.com

Classification of LHRH Analogs: Agonists and Antagonists in Research Contexts

Synthetic LHRH analogs are broadly classified into two main categories based on their mechanism of action at the LHRH receptor: agonists and antagonists. cancerbiomed.orgnih.gov

LHRH Agonists: These analogs, such as leuprolide, goserelin, and triptorelin, mimic the action of endogenous LHRH and are often termed "superagonists" due to their higher potency and prolonged half-life. nih.govdrugbank.comwikipedia.org Upon initial administration, they cause a surge in LH and FSH secretion, leading to a temporary increase in sex hormone levels, often called a "flare-up." cancerbiomed.orgurotoday.com However, their key therapeutic effect comes from continuous stimulation of the LHRH receptors. This constant activation leads to receptor downregulation and desensitization of the gonadotrope cells, ultimately suppressing gonadotropin release and causing a profound decrease in gonadal steroid production. nih.govnih.gov

LHRH Antagonists: In contrast, antagonists like degarelix (B1662521) and cetrorelix (B55110) work by competitively blocking the LHRH receptors on the pituitary gland. cancerbiomed.orgnih.gov They directly occupy the binding sites without activating them, which prevents endogenous LHRH from exerting its effect. cancerbiomed.orgnih.gov This mechanism leads to an immediate and rapid suppression of LH, FSH, and consequently, sex hormone levels, without the initial flare phenomenon observed with agonists. cancerbiomed.orgpnas.org

| Analog Type | Mechanism of Action | Initial Effect on LH/FSH | Long-Term Effect on LH/FSH | Example Compounds |

| Agonist | Binds and activates LHRH receptors, leading to desensitization. nih.gov | Surge ("Flare"). cancerbiomed.org | Profound suppression. nih.gov | Leuprolide, Goserelin, Triptorelin. nih.govwikipedia.org |

| Antagonist | Competitively blocks LHRH receptors. cancerbiomed.orgnih.gov | Immediate suppression. cancerbiomed.org | Sustained suppression. nih.gov | Degarelix, Cetrorelix. nih.gov |

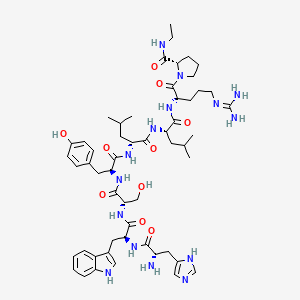

Introduction to (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH: Context as a Leuprolide Analog

This compound is a synthetic polypeptide identified as an analog of leuprolide. medchemexpress.com To understand this compound, one must first examine the structure of its parent, leuprolide. Leuprolide is a potent LHRH agonist with the structure (pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt ). nih.gov It differs from native LHRH at two key positions: the substitution of Gly6 with D-Leu6 and the replacement of Gly10-NH2 with a Pro-NHEt9 (proline ethylamide) group. mdpi.comdrugbank.com

The compound this compound, also referred to as (Des-Pyr1)-Leuprolide, represents a further modification of leuprolide. medchemexpress.com The nomenclature indicates specific structural changes relative to the original LHRH decapeptide:

Des-Pyr1: The pyroglutamic acid (pGlu) at position 1 is absent.

Des-Gly10: The glycine (B1666218) at position 10 is absent.

D-Leu6: The glycine at position 6 is replaced by a D-leucine residue, a modification characteristic of leuprolide that enhances stability. mdpi.com

Pro-NHEt9: The C-terminus is capped with a proline ethylamide group, another hallmark of leuprolide that improves potency and resists degradation. mdpi.com

Essentially, this compound is leuprolide lacking the N-terminal pyroglutamic acid residue. In research contexts, such analogs are often synthesized and studied to investigate structure-activity relationships, helping to identify which parts of the molecule are essential for receptor binding and activation. nih.gov The removal or modification of specific amino acids, like the pGlu at position 1, can provide insights into the conformational requirements for biological activity at the LHRH receptor. mdpi.comnih.gov This specific peptide is noted as a compound that can be identified through peptide screening, a research method used for discovering protein interactions and for agent development. medchemexpress.comchemondis.com

Eigenschaften

Molekularformel |

C54H79N15O10 |

|---|---|

Molekulargewicht |

1098.3 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C54H79N15O10/c1-6-59-52(78)45-14-10-20-69(45)53(79)39(13-9-19-60-54(56)57)63-47(73)40(21-30(2)3)65-48(74)41(22-31(4)5)66-49(75)42(23-32-15-17-35(71)18-16-32)67-51(77)44(28-70)68-50(76)43(24-33-26-61-38-12-8-7-11-36(33)38)64-46(72)37(55)25-34-27-58-29-62-34/h7-8,11-12,15-18,26-27,29-31,37,39-45,61,70-71H,6,9-10,13-14,19-25,28,55H2,1-5H3,(H,58,62)(H,59,78)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,77)(H,68,76)(H4,56,57,60)/t37-,39-,40-,41+,42-,43-,44-,45-/m0/s1 |

InChI-Schlüssel |

JDQRXYLRWDVADF-LQHCIVNCSA-N |

Isomerische SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |

Kanonische SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action of Lhrh Agonists

LHRH Receptor (GnRHR) Binding and Activation

The initial and critical step in the mechanism of action of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH is its interaction with the GnRH receptor.

GnRHR Expression and Distribution in Relevant Tissues

The primary site of GnRHR expression is on the gonadotroph cells of the anterior pituitary gland. nih.govnih.gov However, the presence of these receptors has also been identified in a variety of other tissues, including reproductive organs such as the ovaries, uterus, and prostate, as well as in various cancer cell lines. nih.gov Notably, GnRH receptors are expressed in prostate cancer cell lines like LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive), making them a direct target for LHRH analogues. nih.govfrontiersin.org Studies have also shown that treatment with Leuprolide can influence the expression levels of GnRH receptors on these cancer cells. For instance, prolonged exposure to Leuprolide has been observed to upregulate membrane GnRH receptor expression in both LNCaP and PC-3 cells. nih.gov In one study, a 30-day treatment with Leuprolide (10⁻⁶ M) resulted in an approximately 80% increase in GnRH receptors on PC-3 cells. frontiersin.org

Ligand-Receptor Interaction Dynamics and Affinity

This compound exhibits a high binding affinity for the GnRH receptor, significantly greater than that of the native GnRH molecule. This enhanced affinity is a key factor in its potency as an agonist. nih.gov Quantitative binding studies have been conducted to determine the dissociation constant (Kd) of this interaction. One study using primary cell cultures from human prostate carcinoma reported a Kd of 1.11 ± 0.28 nM for GnRH, with Leuprolide acting as a potent competitor. droracle.ai Another study utilizing a semi-mechanistic model estimated the equilibrium dissociation constant of leuprolide to be 0.3 ng/mL. medchemexpress.com

Atomic force microscopy studies on PC-3 prostate cancer cells have provided further insights into the binding dynamics, revealing two distinct unbinding forces of approximately 37 pN and 65 pN. frontiersin.org This suggests the potential for different binding states or receptor conformations. The D-amino acid substitution at position 6 is crucial for this high affinity, as it protects the peptide from degradation and likely contributes to a more stable binding conformation. drugbank.comjmolbiochem.com

Post-Receptor Signaling Pathways

Upon binding of this compound to the GnRHR, a cascade of intracellular signaling events is initiated, leading to the physiological response.

G Protein-Coupled Receptor (GPCR) Signaling Cascade Activation

The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily. nih.gov Upon agonist binding, the receptor undergoes a conformational change that activates a heterotrimeric G protein, primarily of the Gq/11 family. nih.govpharmaffiliates.com This activation involves the exchange of GDP for GTP on the α-subunit of the G protein, causing its dissociation from the βγ-subunits. youtube.com The activated Gαq/11 subunit then stimulates its primary effector enzyme, phospholipase C (PLC). pharmaffiliates.comyoutube.com

Downstream Intracellular Signaling Events and Second Messenger Systems

The activation of phospholipase C by the Gαq/11 subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com

Inositol Trisphosphate (IP3) and Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.govnih.gov This results in a rapid and transient increase in intracellular calcium concentration, which is a critical signal for the acute release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs. frontiersin.orgnih.gov

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, activates protein kinase C (PKC). nih.govyoutube.com The activation of PKC is involved in more sustained cellular responses, including the synthesis of gonadotropin subunits. youtube.comnih.gov While PKC activation can stimulate the synthesis of GnRH receptors, it does not appear to mediate the acute GnRH-stimulated receptor synthesis. nih.gov

Agonist-Induced Receptor Desensitization and Downregulation Phenomena

A hallmark of the action of LHRH agonists like this compound is the paradoxical suppression of gonadotropin release following chronic or continuous stimulation. nih.govpatsnap.com This is a consequence of receptor desensitization and downregulation.

Initially, the binding of the agonist leads to a surge in LH and FSH secretion, a phenomenon often referred to as a "flare." researchgate.netdroracle.ai However, continuous exposure to the agonist leads to a state of desensitization, where the gonadotroph cells become less responsive to further stimulation. nih.govnih.gov This desensitization is a multi-faceted process.

One key mechanism is the uncoupling of the receptor from its G protein, which can be mediated by receptor phosphorylation and the subsequent binding of proteins like β-arrestins. nih.gov Although mammalian GnRH receptors lack the C-terminal tail typically involved in β-arrestin-mediated desensitization, this process still occurs, albeit through potentially different mechanisms. nih.gov

Following desensitization, prolonged agonist exposure leads to receptor downregulation, which involves a decrease in the number of GnRH receptors on the cell surface. nih.govnih.gov This occurs through receptor internalization, where the agonist-receptor complexes are removed from the cell surface via endocytosis. nih.gov Studies have shown that continuous treatment with Leuprolide leads to a decrease in GnRH receptor binding sites and a reduction in the mRNA levels of the LH β-subunit and the GnRH receptor in the pituitary. nih.govnih.gov This downregulation of receptor expression is a crucial component of the long-term suppressive effects of this compound.

Below is a table summarizing the key molecular events in the action of this compound:

| Phase | Molecular Event | Key Molecules Involved | Outcome |

| 1. Binding and Activation | High-affinity binding to GnRHR | This compound, GnRHR | Receptor conformational change |

| 2. Signal Transduction | G protein activation | Gαq/11, GTP | Dissociation of G protein subunits |

| Second messenger production | Phospholipase C, PIP2, IP3, DAG | Activation of downstream pathways | |

| Calcium mobilization | IP3, Endoplasmic Reticulum, Ca²⁺ | Acute LH and FSH release ("flare") | |

| Protein kinase activation | DAG, Protein Kinase C | Sustained cellular responses (e.g., hormone synthesis) | |

| 3. Desensitization & Downregulation | Receptor uncoupling | Receptor phosphorylation, β-arrestins (potential) | Reduced responsiveness to agonist |

| Receptor internalization | Endocytosis | Removal of receptors from cell surface | |

| Decreased receptor expression | Reduced GnRHR mRNA | Long-term suppression of gonadotropin release |

Molecular Mechanisms of Pituitary GnRHR Modulation

The interaction of this compound with the GnRH receptors on pituitary gonadotropes initiates a cascade of molecular events that ultimately leads to a state of pituitary desensitization and downregulation of the reproductive axis. patsnap.comnih.gov

Initially, this compound acts as a potent agonist, binding to GnRH receptors and triggering a conformational change. patsnap.comresearchgate.net This activation stimulates the associated G-proteins, primarily of the Gαq/11 family, which in turn activates phospholipase C (PLC). nih.gov The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov This initial signaling cascade is responsible for the transient surge in gonadotropin secretion, often referred to as the "flare effect". patsnap.com

However, continuous exposure to the LHRH agonist leads to a profound change in the pituitary's response. The primary mechanisms underlying this shift are receptor desensitization and downregulation. nih.govnih.gov Desensitization refers to the uncoupling of the GnRH receptor from its G-protein signaling pathway, rendering it less responsive to further stimulation. nih.gov

Downregulation involves a physical reduction in the number of GnRH receptors on the surface of the gonadotrope cells. nih.gov This occurs through receptor internalization, where the agonist-bound receptors are taken into the cell via endocytosis. nih.gov While mammalian GnRH receptors, unlike those in other species, lack the typical C-terminal tail involved in rapid desensitization and internalization, prolonged agonist stimulation still induces a slower but significant internalization and subsequent degradation of the receptors. nih.gov

Studies in rat pituitary cells have shown that continuous stimulation with an LHRH agonist leads to a marked decrease in the number of LHRH receptors. nih.gov This downregulation is a key component of the therapeutic effect of long-term treatment with LHRH agonists.

Impact on Gonadotropin Secretion Regulation in Cellular Models

The molecular changes induced by this compound at the GnRH receptor level have a direct and dramatic impact on the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from pituitary gonadotropes. researchgate.netnih.gov

The initial agonistic action of the compound leads to a rapid and significant release of both LH and FSH. patsnap.com This "flare-up" is a direct consequence of the initial activation of the PLC signaling pathway and the resulting increase in intracellular calcium. nih.gov

However, as receptor desensitization and downregulation take hold with continuous exposure, the pituitary gonadotropes become progressively less responsive to the LHRH agonist. nih.govnih.gov This leads to a profound and sustained suppression of both basal and stimulated gonadotropin secretion. nih.gov In vitro studies using rat anterior pituitary cells in primary culture have demonstrated this biphasic response. For instance, preincubation with an androgen, which can mimic some downstream effects of LHRH signaling, has been shown to alter the sensitivity of LH-secreting cells to LHRH. nih.gov

The suppression of gonadotropin secretion is not only due to reduced receptor signaling but also to changes in the expression of the genes encoding the gonadotropin subunits. nih.gov The common α-subunit and the specific β-subunits of LH (LH-β) and FSH (FSH-β) are encoded by separate genes. nih.gov Continuous administration of an LHRH agonist has been shown to markedly suppress the mRNA levels of the LH-β and FSH-β subunits. nih.gov This indicates that the long-term inhibitory effect of this compound extends to the level of gene transcription, further ensuring the profound suppression of gonadotropin production.

The following table summarizes findings from a study on the effect of a GnRH agonist on cell proliferation in a human glioblastoma cell line, which, while not a pituitary model, provides insight into the dose-dependent inhibitory effects of GnRH agonists that are mediated by GnRH receptors also present on these cells.

| GnRH Agonist Concentration | Reduction in Cell Proliferation (%) |

| 10⁻¹⁰ M | 13.2 |

| 10⁻⁹ M | Not Specified |

| 10⁻⁸ M | Not Specified |

| 10⁻⁷ M | Not Specified |

| 10⁻⁶ M | 48.2 |

| 10⁻⁵ M | Not Specified |

| Data adapted from a study on a human glioblastoma cell line, demonstrating the dose-dependent anti-proliferative effect of a GnRH agonist. |

It is important to note that while the fundamental mechanisms are conserved, the precise quantitative effects and time courses can vary depending on the specific cellular model and experimental conditions. nih.gov Nevertheless, the consistent observation across various models is the biphasic action of LHRH agonists like this compound, beginning with stimulation and culminating in a profound and sustained suppression of the pituitary-gonadal axis.

Structure Activity Relationships Sar of Lhrh Analogs with Specific Focus on Des Pyr1,des Gly10,d Leu6,pro Nhet9 Lhrh

Role of Amino Acid Substitutions in LHRH Agonists

The development of potent LHRH agonists has largely revolved around two strategic modifications: the substitution of the glycine (B1666218) at position 6 with a D-amino acid and the alteration of the C-terminal glycine amide. These changes were driven by the need to overcome the primary limitations of the native LHRH peptide: its short biological half-life due to rapid enzymatic degradation and its relatively modest receptor binding affinity.

Significance of D-Amino Acids at Position 6 (D-Leu6) for Potency and Stability

The substitution of the glycine residue at position 6 with a D-amino acid has been a pivotal breakthrough in the design of superactive LHRH agonists. This modification serves a dual purpose: it enhances the peptide's resistance to enzymatic degradation and it promotes a more favorable conformation for receptor binding.

The incorporation of a D-amino acid, such as D-Leucine (D-Leu) in the case of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH, sterically hinders the action of endopeptidases that would normally cleave the peptide chain at this position. This increased stability against proteolysis prolongs the analog's presence in the bloodstream, thereby extending its duration of action.

Furthermore, the D-amino acid at position 6 induces a specific bend in the peptide backbone, a β-turn structure, which is believed to be the bioactive conformation for receptor interaction. This conformational constraint pre-organizes the peptide into a shape that is more complementary to the LHRH receptor binding pocket, leading to a significant increase in binding affinity and, consequently, biological potency. The substitution of Gly6 with D-Leu6, as seen in the highly active LHRH agonist Leuprolide, has been shown to result in a substantial increase in LH-releasing activity compared to the native hormone.

Table 1: Relative Potencies of LHRH Analogs with D-Amino Acid Substitutions at Position 6

| Compound | Relative Potency (LHRH = 1) |

|---|---|

| LHRH | 1 |

| [D-Ala6]-LHRH | 5-8 |

| [D-Leu6]-LHRH | 9-15 |

| [D-Trp6]-LHRH | 100-150 |

Impact of C-Terminal Modifications (Pro-NHEt9 and Des-Gly10) on Enzymatic Resistance

The C-terminus of the native LHRH, a glycine amide (Gly-NH2), is susceptible to degradation by carboxypeptidases. To bolster the enzymatic resistance of LHRH analogs, the C-terminal Gly10 has often been replaced or modified. In this compound, two key modifications are present at the C-terminus: the deletion of the glycine at position 10 (Des-Gly10) and the replacement of the terminal amide with a proline ethylamide (Pro-NHEt9).

The Unique Influence of Pyroglutamic Acid Deletion at Position 1 (Des-Pyr1)

The N-terminus of native LHRH is blocked by a pyroglutamic acid (pGlu) residue. This cyclic amino acid is formed from the intramolecular cyclization of an N-terminal glutamine or glutamate (B1630785). While this modification protects the peptide from degradation by some aminopeptidases, its deletion in this compound introduces a unique set of structural and functional consequences.

Effects on Receptor Binding Affinity and Specificity

Modulation of Biological Potency and Functional Activity

The ultimate biological potency of this compound is a culmination of its receptor binding affinity, its stability against enzymatic degradation, and its intrinsic ability to activate the LHRH receptor (its efficacy). As discussed, the D-Leu6 and Pro-NHEt9 modifications are known to significantly enhance potency. The impact of the Des-Pyr1 modification is less certain and likely represents a trade-off.

Table 2: Summary of Modifications in this compound and their Postulated Effects

| Modification | Position | Postulated Effect |

|---|---|---|

| Des-Pyr1 | 1 | Alters receptor binding; potentially decreases stability against aminopeptidases. |

| D-Leu6 | 6 | Increases potency and stability against endopeptidases by inducing a favorable conformation. |

| Pro-NHEt9 | 9 | Enhances enzymatic resistance against carboxypeptidases and contributes to potency. |

| Des-Gly10 | 10 | Increases resistance to carboxypeptidase degradation. |

Conformational Analysis and its Correlation with Biological Activity

The enhanced biological activity of this compound is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind effectively to the gonadotropin-releasing hormone receptor (GnRH-R). Conformational analysis of leuprolide acetate (B1210297) has revealed that it is a flexible molecule, adopting different preferred conformations depending on the solution environment. nih.gov

Nuclear Magnetic Resonance (NMR) and circular dichroism studies have shown that in an aqueous solution, leuprolide acetate exists in a relatively disordered state with two low-population beta-turns. nih.gov However, in a less polar environment, such as a mixture of trifluoroethanol (TFE) and water, which mimics the environment of the cell membrane, it adopts a more defined structure. Specifically, at a slightly acidic pH in a TFE/water mixture, leuprolide acetate forms a high-population beta-turn. nih.gov This pH-dependent conformational change is attributed to the pKa of the acetate counterion. nih.gov

This propensity to form a bend, particularly involving residues 5 and 6 (Tyr-D-Leu), is considered a key feature for high-affinity binding to the GnRH receptor. researchgate.net Molecular modeling studies of the GnRH receptor have indicated that the ligand binds in a specific orientation within a binding pocket formed by several transmembrane helices of the receptor. researchgate.netuit.noresearchgate.net The conformation adopted by leuprolide, stabilized by the D-Leu at position 6, allows for optimal interaction with key residues in the receptor's binding site.

In essence, the structural modifications in leuprolide work in concert to favor a bioactive conformation that has a high affinity for the GnRH receptor. This stable and potent binding leads to prolonged receptor activation and the subsequent downregulation of the pituitary-gonadal axis, which is the basis of its therapeutic effect.

Biological Effects of Des Pyr1,des Gly10,d Leu6,pro Nhet9 Lhrh in Preclinical Models

Effects on Gonadotropin Secretion in Animal Models

Studies in animal models have consistently demonstrated the potent effects of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH on the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Luteinizing Hormone (LH) Secretion Profiles

Research in diestrous rats has shown that this LHRH analog is significantly more potent than the native gonadotropin-releasing hormone (GnRH). nih.gov The integrated release of LH was observed to be 1.9 times greater with the analog compared to GnRH. nih.gov Furthermore, the timing of the LH surge was altered, with both the initial increase and the peak serum concentrations of LH being delayed following the administration of the analog. nih.gov In ewes, the analog was found to be at least 50 times more active than GnRH in stimulating LH release. nih.gov However, in female rats administered the compound without concurrent experimental procedures like irradiation, no significant effects on basal LH levels were observed. nih.gov

Follicle-Stimulating Hormone (FSH) Secretion Profiles

The effects on FSH secretion appear to be more variable. In studies involving oral administration to proestrous rats, serum levels of FSH were found to be highly inconsistent across different treatment groups. nih.gov Similarly, in another study with female rats, the administration of the agonist did not produce any discernible effects on FSH levels. nih.gov

Impact on Gonadal Function in Animal Studies

The potent effects of this compound on gonadotropin release translate into significant impacts on gonadal function in both male and female animal models.

Modulation of Testicular Androgen Production in Male Rodents

In intact adult male rats, chronic administration of a closely related GnRH agonist led to a significant reduction in plasma testosterone (B1683101) levels. nih.gov This indicates an inhibitory effect on testicular androgen secretion following prolonged exposure. nih.gov

Table 1: Effect of a GnRH Agonist on Plasma Testosterone Levels in Intact Male Rats

| Treatment Group | Plasma Testosterone (pg/ml ± SEM) |

| Intact, Nontreated | 2506 ± 170 |

| Intact, GnRH-A-treated | 907 ± 69 |

Data from a study on the effects of chronic administration of a GnRH agonist in adult male rats. nih.gov

Ovarian Responses in Female Rodents, excluding clinical outcomes

Studies in female rodents have yielded somewhat contrasting results regarding ovarian responses. In experiments involving irradiation, pretreatment with the LHRH analog was found to prevent the reduction in ovarian weight and the loss of primordial and preantral follicles. nih.gov However, a separate study in irradiated female rats reported that the agonist did not protect fecundity and, when combined with radiation, exacerbated the negative impact on the weight of the ipsilateral ovary. nih.gov In non-irradiated female rats, the compound did not show any effect on ovarian follicle numbers or development. nih.gov Additionally, no significant changes in estradiol (B170435) or progesterone (B1679170) levels were observed in these animals. nih.gov

Effects on Accessory Sex Organ Weights in Preclinical Models

In castrated adult male rats, the administration of the GnRH agonist alone did not result in any differences in the weights of the ventral prostate gland, seminal vesicles, or penis compared to the castrated, nontreated group. nih.gov Furthermore, when these castrated animals were treated with exogenous testosterone or dihydrotestosterone, the concurrent administration of the GnRH agonist did not appear to have any effect on the weights of these accessory sex tissues. nih.gov This suggests that the agonist itself does not have a direct inhibitory or stimulatory effect on the accessory sex organs in the absence of testicular androgens. nih.gov

Cellular and Tissue-Specific Responses In Vitro

In vitro studies have been instrumental in dissecting the specific cellular responses to this compound at the molecular level, independent of systemic physiological feedback.

The primary target of this compound is the gonadotroph cells within the anterior pituitary gland. Research using in vitro models of pituitary cell cultures has elucidated a characteristic biphasic response.

Initially, exposure of pituitary gonadotrophs to this potent LHRH agonist results in a stimulatory phase, characterized by a significant release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). sherfertilitysolutions.com This initial surge is a consequence of the compound binding to and activating LHRH receptors on the gonadotroph surface.

However, continuous and prolonged exposure leads to a profound suppression of gonadotropin secretion. fda.govbohrium.com This down-regulation is a key feature of sustained agonist activity. The pituitary cells become desensitized to the continuous stimulation, leading to a decrease in the number of LHRH receptors on the cell surface and uncoupling of the receptor from its intracellular signaling pathways. This ultimately results in a state of pituitary suppression, where the gonadotrophs no longer respond to the agonist with LH and FSH release. This effect is a cornerstone of the compound's therapeutic applications. In some experimental setups, this pituitary suppression has been shown to be reversible upon cessation of treatment. fda.gov

Interactive Data Table: In Vitro Effects on Pituitary Gonadotrophs

| Experimental Model | Initial Response (Short-Term Exposure) | Sustained Response (Long-Term Exposure) | Reference |

| Pituitary Cell Culture | Increased secretion of LH and FSH | Suppression of LH and FSH release (down-regulation) | sherfertilitysolutions.comfda.gov |

| Ovarian Stimulation Protocols | Initial surge in LH and FSH | Pituitary desensitization and suppression | nih.govnih.gov |

Beyond the pituitary, LHRH receptors have been identified in various peripheral tissues and cancer cell lines, suggesting that this compound can exert direct effects on these cells.

In vitro studies on human cancer cell lines have demonstrated these direct actions. For instance, in primary cultures of human endometrial cancers, leuprorelin (B1674837) was found to inhibit cell growth in a statistically significant manner. nih.govresearchgate.net This suggests a direct anti-proliferative effect on these malignant cells, which appears to be independent of the systemic hormonal changes induced by pituitary suppression.

Similarly, direct anti-neoplastic activity has been observed in granulosa cells. Laboratory studies have shown that treatment of cultured granulosa cells with a GnRH agonist can inhibit proliferative activity and increase apoptosis. nih.gov

In prostate cancer cell lines, such as LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive), leuprolide acetate (B1210297) has been shown to induce a post-transcriptional upregulation of GnRH receptors at the plasma membrane. nih.gov This modulation of receptor expression at the cancer cell level itself points to a direct mechanism of action. Furthermore, LHRH receptor antagonists have been shown to interfere with growth factor receptor signaling pathways in prostate cancer cells, promoting apoptosis. nih.gov

Interactive Data Table: Direct In Vitro Effects on Peripheral LHRH Receptor-Expressing Cells

| Cell Type/Tissue | Observed Effect | Potential Mechanism | Reference |

| Human Endometrial Cancer Cells | Inhibition of cell growth | Direct anti-proliferative action | nih.govresearchgate.net |

| Ovarian Granulosa Cells | Inhibition of proliferation, increased apoptosis | Direct anti-neoplastic activity via LHRH receptors | nih.gov |

| Prostate Cancer Cells (LNCaP, PC-3) | Upregulation of GnRH receptors on the cell surface | Modulation of receptor expression and signaling | nih.gov |

Long-Term Preclinical Administration Studies and Sustained Endocrine Modulation

Long-term preclinical studies, primarily in rodent models, have been conducted to evaluate the sustained endocrine and physiological effects of continuous administration of this compound.

In female rats, daily administration of leuprolide during the periadolescent period has been shown to significantly delay the onset of puberty and disrupt the estrous cycle, causing the animals to remain in a state of metestrus/diestrus. nih.govnih.gov In male rats, similar long-term treatment delayed puberty and the development of mature copulatory behavior and sexual motivation. nih.govnih.gov Importantly, these effects on reproductive physiology and behavior were found to be largely reversible after the cessation of treatment, with both male and female rats eventually maturing and exhibiting typical reproductive functions. nih.govnih.gov

From an endocrine perspective, chronic administration in male rats leads to a significant reduction in testosterone secretion. oup.com Studies have also observed a reduction in growth hormone (GH) levels in male rats following leuprolide treatment, eliminating the typical sex difference in GH levels. oup.com The sustained suppression of gonadal steroidogenesis is a hallmark of long-term treatment. The FDA has noted that chronic administration in animal studies results in the suppression of ovarian and testicular steroidogenesis and atrophy of the reproductive organs. fda.gov

Interactive Data Table: Findings from Long-Term Preclinical Administration of this compound

| Animal Model | Key Findings | Endocrine Modulation | Reference |

| Female Rats (periadolescent) | Delayed pubertal onset, disruption of estrous cycle | Suppression of ovarian steroidogenesis | nih.govnih.gov |

| Male Rats (periadolescent) | Delayed puberty, delayed development of sexual behavior | Reduced testosterone secretion, reduced growth hormone levels | nih.govnih.govoup.com |

| Male and Female Rats (general) | Atrophy of reproductive organs (reversible) | Suppression of pituitary-gonadal axis | fda.gov |

Research Methodologies and Analytical Approaches for Lhrh Analogs

Synthetic Chemistry and Purification Techniques for Peptide Analogs

The synthesis of LHRH analogs like leuprolide is a complex process that relies heavily on solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of protecting groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is crucial to prevent unwanted side reactions during the synthesis. krishgen.com The choice of resin and coupling reagents can be optimized to improve the yield and purity of the final peptide. For instance, a p-alkoxybenzyl alcohol resin can be used as the solid support. krishgen.com Both solid-phase and solution-phase synthesis strategies have been developed, with some processes combining both to enhance efficiency and product purity. nih.gov

Following synthesis, the crude peptide is cleaved from the resin and must undergo rigorous purification to remove impurities. These can include truncated or deletion peptides, by-products from the cleavage of protecting groups, and residual reagents. researchgate.net The most widely used method for purifying peptide analogs is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netnih.gov This technique separates the target peptide from impurities based on their hydrophobicity. researchgate.net Other chromatographic techniques, such as ion-exchange chromatography and size-exclusion chromatography, can also be employed to achieve high levels of purity, often exceeding 98.5%. nih.govnih.govoup.com The purified peptide is typically obtained as a solution and then lyophilized to produce a stable, fine white powder. researchgate.net

Synthetic and Purification Parameters for LHRH Analogs

| Parameter | Description | Common Methods/Reagents | Reference |

|---|---|---|---|

| Synthesis Method | Primary method for peptide chain assembly. | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | krishgen.comnih.govnih.gov |

| Solid Support | Inert matrix for peptide attachment during SPPS. | p-alkoxybenzyl alcohol resin, Benzhydrylamine resin | krishgen.comcreative-diagnostics.com |

| Protecting Groups | Temporarily block reactive functional groups on amino acids. | 9-fluorenylmethyloxycarbonyl (Fmoc), t-Butyloxycarbonyl (Boc) | krishgen.comnih.gov |

| Coupling Reagents | Facilitate the formation of peptide bonds. | N,N′-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (B26582) (HOBt) | nih.gov |

| Purification Technique | Separates the desired peptide from impurities. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netnih.gov |

| Final Product Form | The physical state of the purified peptide. | Lyophilized powder | researchgate.net |

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are fundamental for characterizing the interaction of LHRH analogs with their target receptors and for elucidating the subsequent cellular signaling pathways.

Radioligand binding assays are a key tool for determining the affinity of an LHRH analog for the Gonadotropin-Releasing Hormone (GnRH) receptor. These assays typically involve the use of a radioactively labeled form of a GnRH analog, such as an 125I-labeled compound, which competes with the unlabeled analog (e.g., leuprolide) for binding to cells or membrane preparations that express the GnRH receptor. nih.govresearchgate.net By measuring the displacement of the radioligand by increasing concentrations of the unlabeled analog, a binding curve can be generated, from which the binding affinity (often expressed as the IC50 or Ki value) can be calculated. nih.gov Studies have demonstrated specific, high-affinity binding of 125I-labeled leuprolide to tumor cells, with an estimated median effective dose (ED50) of less than 1 x 10-9M. nih.gov

Radioligand Binding Assay Data for LHRH Analogs

| Analog | Cell Line | Radioligand | Binding Affinity (IC50) | Reference |

|---|---|---|---|---|

| Leuprolide | Prostate Cancer Cells | 125I-GnRH | Data is qualitative, showing competitive binding | researchgate.net |

| D-Trp6 GnRH-I | HEK293[SCL60] | 125I-His5D-Tyr6 GnRH-I | Sub-nanomolar | nih.gov |

| Leuprolide | ALVA-31 (Human Prostate Tumor) | 125I-labeled leuprolide | ED50 < 1 x 10-9M | nih.gov |

Cell-based reporter assays are instrumental in assessing the functional activity of LHRH analogs by measuring their ability to activate or inhibit intracellular signaling pathways downstream of the GnRH receptor. nih.gov These assays often utilize genetically engineered cell lines that contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. nih.govindigobiosciences.com When the LHRH analog binds to the GnRH receptor, it triggers a signaling cascade that leads to the expression of the reporter gene, which can be quantified by measuring the light output or enzymatic activity. indigobiosciences.comyoutube.com This allows for the determination of the analog's potency and efficacy as an agonist or antagonist. youtube.com

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for the quantitative measurement of LHRH analogs like leuprolide in biological samples such as serum and plasma. creative-diagnostics.comcreative-diagnostics.com These assays are based on the highly specific binding of an antibody to the target peptide. promega.com Commercially available ELISA kits for leuprolide offer high sensitivity and specificity for its detection. creative-diagnostics.comcreative-diagnostics.combiocompare.com Furthermore, immunoassays are crucial for measuring the levels of downstream hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and testosterone (B1683101), to assess the pharmacodynamic effects of the LHRH analog. nih.govmdpi.com

Commercially Available Leuprolide ELISA Kits

| Kit Name | Assay Type | Sample Type | Detection Range | Sensitivity (IC50 or Lower Limit) | Reference |

|---|---|---|---|---|---|

| Leuprolide EIA Kit | Competitive Immunoassay | Serum, Plasma | Not Specified | Not Specified | creative-diagnostics.com |

| KRIBIOLISA™ Leuprolide / Leuprorelin (B1674837) (Lupron) ELISA | Sandwich Enzyme Immunoassay | Serum, Plasma, Cell Culture Supernatant | 15.6 ng/ml - 3000 ng/ml | Not Specified | krishgen.combiocompare.com |

| Leuprolide High Sensitivity ELISA Kit | Competitive Immunoassay | Serum, Plasma | 0-10 ng/ml | Average IC50: 0.4 ng/ml | creative-diagnostics.com |

| (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH (Leuprolide) ELISA Kit | Not Specified | Not Specified | 0-5 ng/ml | 0.1 ng/ml | biocompare.com |

In Vivo Animal Models for Investigating LHRH Analog Actions

In vivo animal models are indispensable for evaluating the physiological and therapeutic effects of LHRH analogs in a whole-organism context.

Rodent models, particularly rats and mice, are extensively used in endocrine and reproductive research involving LHRH analogs like leuprolide. researchgate.netphysiology.org These models allow for the investigation of the compound's effects on the hypothalamic-pituitary-gonadal axis, including the suppression of gonadotropin (LH and FSH) and sex steroid (testosterone and estradiol) levels. nih.govnih.gov Studies in rats have shown that leuprolide treatment can lower FSH and testosterone levels. nih.gov In mice, leuprolide administration has been shown to initially increase and then suppress circulating testosterone levels. nih.govphysiology.org These models are also used to study the effects of LHRH analogs on reproductive physiology and behavior. For instance, research in female rats has demonstrated that leuprolide can suppress the estrous cycle. nih.gov

Effects of Leuprolide in Rodent Models

| Animal Model | Key Findings | Measured Parameters | Reference |

|---|---|---|---|

| Rats (Male and Female) | Lowered FSH levels in both sexes; lowered testosterone in males. | Follicle-Stimulating Hormone (FSH), Testosterone | nih.gov |

| Mice (Male) | Initially increased, then suppressed circulating testosterone. Reduced prostate weight. | Testosterone, Prostate Weight | nih.govphysiology.org |

| Rats (Female) | Suppression of the estrous cycle. | Estrous Cyclicity | nih.gov |

| Rats (Female) | Increased estrus cycles and reduced serum testosterone in a model of polycystic ovary syndrome. | Estrus Cycles, Serum Testosterone | researchgate.net |

Ex Vivo Tissue Analysis and Histomorphometric Assessments

Ex vivo tissue analysis provides a crucial platform for investigating the effects of Luteinizing Hormone-Releasing Hormone (LHRH) analogs on target tissues, bridging the gap between in vitro cell culture and in vivo studies. This approach allows for the examination of cellular and tissue-level responses within a preserved, native microenvironment. nih.gov Histomorphometry, the quantitative study of the microscopic anatomy of tissues, is a key analytical tool in these ex vivo assessments, enabling the precise measurement of structural changes induced by LHRH analogs.

Ex vivo models are particularly valuable for studying hormone action in complex tissues like the prostate and breast. nih.gov These systems maintain the intricate tissue architecture and cell-to-cell signaling pathways that are often lost in conventional 2D cell cultures. nih.gov For instance, ex vivo cultures of human prostate tissue have been successfully used to evaluate the efficacy of various cancer therapies. nih.gov Similarly, ex vivo models of human breast tissue allow for the detailed study of hormone signaling and the effects of hormonal agents on cell proliferation and apoptosis. nih.gov A significant advantage of these models is their ability to preserve hormone receptor expression and responsiveness for several days, facilitating the analysis of downstream paracrine signaling events. nih.gov

Histomorphometric analysis is frequently employed in conjunction with ex vivo studies to quantify the impact of LHRH analogs on tissue structure. In the context of prostate cancer research, histomorphometric techniques have been used to analyze changes in prostate gland structure following treatment with LHRH agonists. researchgate.net This can involve measuring the relative areas of glandular and stromal tissues, as well as the size and morphology of prostatic acini. researchgate.net

The testes are another primary target for LHRH analog activity, and histomorphometric studies have been instrumental in characterizing the resulting morphological changes. Chronic administration of LHRH agonists, such as Leuprolide, has been shown to induce significant alterations in testicular histology. medchemexpress.com Histomorphometric assessments of testicular tissue from patients treated with LHRH agonists have revealed a marked absence of spermatogenesis, along with Leydig cell hypoplasia and inactivity. medchemexpress.com These quantitative findings provide direct evidence of the profound impact of LHRH analogs on the testicular microenvironment.

The table below summarizes the key applications of ex vivo tissue analysis and histomorphometric assessments in the study of LHRH analogs.

| Tissue Type | Analytical Approach | Key Findings | Reference |

| Prostate | Ex vivo culture and histomorphometry | Assessment of therapeutic efficacy, analysis of changes in glandular and stromal areas. | nih.govresearchgate.net |

| Breast | Ex vivo culture | Study of hormone signaling, cell proliferation, and apoptosis in a preserved tissue architecture. | nih.gov |

| Testis | Histomorphometry | Quantification of spermatogenesis inhibition, Leydig cell hypoplasia, and inactivity. | medchemexpress.com |

Utilization of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH as a Research Tool

The synthetic polypeptide, this compound, also known as (Des-Pyr1)-Leuprolide, serves as a valuable tool in various research applications. medchemexpress.com Its discovery is often associated with peptide screening, a powerful technique for identifying active peptides from large libraries, primarily through immunoassays. medchemexpress.comutexas.edu This methodology has broad applications in biomedical research, particularly in drug discovery and development. medchemexpress.com

Peptide Screening for Protein Interactions

Peptide screening is a fundamental research tool for identifying and characterizing protein-protein interactions (PPIs). medchemexpress.com These interactions are central to nearly all cellular processes, making them a major focus in drug discovery. nih.gov Assays designed to screen for PPIs can identify small molecules or peptides that either inhibit or enhance these interactions. nih.gov this compound, being a product of peptide screening, can be utilized in such assays to investigate its binding partners. medchemexpress.com For example, techniques like phage display can be employed to screen for peptides that bind to specific targets, which can then be used to identify interacting proteins within a biological system. mdpi.com The identification of proteins that interact with this compound is a critical step in elucidating its mechanism of action and potential downstream effects. The process often involves immobilizing one protein and then introducing a library of potential binding partners to identify interactions, which can be detected using various methods, including enzyme-linked immunosorbent assays (ELISAs). nih.gov

Functional Analysis in Discovery Research

Beyond identifying binding partners, this compound is employed in functional analyses to understand its biological activity. medchemexpress.com Peptide screening itself is a form of functional analysis, as it selects for peptides with a desired activity, often binding to a specific receptor. medchemexpress.com As an analog of LHRH, this compound is expected to interact with the LHRH receptor, which is known to be expressed not only in the pituitary gland but also in various cancer cells, including those of the prostate, breast, and ovaries. nih.govnih.gov Functional assays can be designed to measure the consequences of this interaction, such as changes in cell proliferation, hormone secretion, or the activation of specific signaling pathways. nih.gov For instance, in vitro studies have demonstrated that LHRH agonists can directly inhibit the growth of human breast and prostate cancer cell lines. nih.gov Therefore, this compound can be used as a probe in discovery research to explore the functional role of LHRH receptor activation in different cellular contexts.

Epitope Screening Methodologies

Epitope screening is a critical process in immunology and drug development for identifying the specific sites on an antigen where an antibody or receptor binds. medchemexpress.comnih.gov this compound, as a modified peptide, can be used in epitope screening methodologies to characterize the binding sites of antibodies or the LHRH receptor itself. medchemexpress.com Various techniques are employed for epitope mapping, including competitive immunoassays with synthetic peptides, site-directed mutagenesis, and peptide mapping experiments. nih.govelifesciences.org In the context of the LHRH receptor, using a panel of LHRH analogs, including this compound, could help to delineate the key amino acid residues involved in receptor binding and activation. This information is invaluable for the design of new therapeutics with improved specificity and efficacy. nih.gov The process might involve assessing the ability of the peptide to compete with a known ligand for binding to the receptor or an antibody.

The table below outlines the research applications of this compound.

| Research Application | Methodology | Objective | Reference |

| Peptide Screening for Protein Interactions | Immunoassays, Phage Display, ELISA | To identify and characterize the binding partners of the peptide. | medchemexpress.comnih.govmdpi.com |

| Functional Analysis in Discovery Research | In vitro cell culture, Proliferation assays, Hormone secretion assays | To investigate the biological activity and downstream effects of the peptide on target cells. | nih.govmedchemexpress.com |

| Epitope Screening Methodologies | Competitive immunoassays, Site-directed mutagenesis, Peptide mapping | To identify the specific binding sites of antibodies or the LHRH receptor. | medchemexpress.comnih.govelifesciences.org |

Comparative Pharmacology and Differential Activity of Des Pyr1,des Gly10,d Leu6,pro Nhet9 Lhrh

Comparison with Native LHRH: Potency, Duration of Action, and Receptor Selectivity

LHRH agonists are designed to overcome the primary limitation of native LHRH: its short biological half-life. Modifications to the LHRH decapeptide structure, such as the substitution at position 6 and the ethylamide group at position 9 found in leuprolide and, by extension, in (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH, are known to significantly enhance potency and duration of action. nih.gov These changes confer resistance to enzymatic degradation, allowing for sustained stimulation of the LHRH receptor.

Comparison with other LHRH Agonists

The landscape of LHRH agonists includes several well-characterized compounds, with leuprolide being a prominent example. Understanding the pharmacological distinctions between this compound and its counterparts is crucial for delineating its potential therapeutic utility.

Comparative Receptor Binding Affinities and Functional Potencies (e.g., against Leuprolide)

Direct comparative studies detailing the receptor binding affinities and functional potencies of this compound versus leuprolide are scarce in the public domain. However, the structural similarity, with the only specified difference being the absence of the pyroglutamic acid at the N-terminus, allows for informed postulation. The pyroglutamic acid residue is not typically considered a primary determinant for receptor binding or activation. Therefore, it is anticipated that the receptor binding affinity and functional potency of this compound would be comparable to that of leuprolide.

Table 1: Postulated Comparative Receptor Binding and Potency

| Compound | Receptor Binding Affinity (Postulated) | Functional Potency (Postulated) |

| This compound | Similar to Leuprolide | Similar to Leuprolide |

| Leuprolide | High | High |

| Native LHRH | Lower than synthetic agonists | Lower than synthetic agonists |

This table is based on structural similarities and general knowledge of LHRH analog pharmacology, pending direct experimental data.

Differences in Pituitary Desensitization Kinetics among Analogs

Continuous administration of LHRH agonists leads to a paradoxical effect: an initial stimulation of gonadotropin release followed by a sustained suppression due to pituitary desensitization. This desensitization is a key therapeutic goal in conditions like prostate cancer and central precocious puberty. nih.gov The kinetics of this process can vary among different LHRH analogs.

While specific data on the pituitary desensitization kinetics of this compound is not available, studies comparing different formulations and dosages of leuprolide have shown that the rate and consistency of pituitary suppression can be influenced by the pharmacokinetic profile of the drug. nih.gov For instance, a head-to-head comparison of subcutaneous versus intramuscular leuprolide acetate (B1210297) formulations revealed differences in drug exposure and duration of testosterone (B1683101) suppression. nih.gov Given the structural similarity, it is plausible that this compound would exhibit desensitization kinetics largely mirroring those of leuprolide, although subtle differences could arise from altered stability or metabolism due to the Des-Pyr1 modification.

Comparative Biological Effects in Preclinical Models

Comprehensive preclinical studies directly comparing the in vivo biological effects of this compound with other LHRH agonists like leuprolide have not been extensively published. Such studies would be essential to definitively characterize its comparative efficacy in achieving therapeutic endpoints such as testosterone suppression. Based on its identity as (Des-Pyr1)-Leuprolide, it is expected to elicit the same cascade of biological effects as leuprolide, including the initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by profound and sustained suppression of these hormones and, consequently, gonadal steroid production.

Distinguishing Characteristics and Advantages Arising from the Des-Pyr1 Modification

The primary distinguishing feature of this compound is the absence of the N-terminal pyroglutamic acid residue. In the context of peptide and protein therapeutics, N-terminal modifications can influence stability, manufacturing processes, and immunogenicity.

The formation of pyroglutamate (B8496135) from an N-terminal glutamine or glutamate (B1630785) is a common post-translational modification that can occur during manufacturing and storage, leading to product heterogeneity. nih.gov By synthesizing the analog without the pyroglutamic acid precursor, this compound may offer a more homogenous product profile from the outset. This could potentially translate to more consistent product quality and performance.

However, the impact of removing the pyroglutamic acid on the biological activity and stability of an LHRH agonist is not definitively established in the literature. While some studies on LHRH antagonists have shown that modifications at position 1 can influence activity, this is not directly transferable to agonists. nih.gov Further research is required to ascertain whether the Des-Pyr1 modification confers any tangible advantages in terms of therapeutic index, stability, or immunogenic potential compared to its parent compound, leuprolide.

Future Directions and Unresolved Questions in Des Pyr1,des Gly10,d Leu6,pro Nhet9 Lhrh Research

Elucidating the Full Spectrum of LHRH Receptor Subtypes and their Differential Activation by Analogs

A primary area of future research is the comprehensive characterization of LHRH receptor subtypes and how they are differentially activated by analogs like Leuprolide. The LHRH receptor, also known as the gonadotropin-releasing hormone (GnRH) receptor, is a member of the G protein-coupled receptor family. researchgate.net While the pituitary LHRH receptor is the classical target, evidence suggests a more complex receptor landscape. For instance, research has pointed to the existence of different receptor classes with varying binding affinities. An atomic force microscopy study on prostate cancer cells identified two distinct classes of GnRH receptors characterized by different binding strengths. nih.gov

Furthermore, while the human genome contains genes for LHRH-I and LHRH-II, a functional receptor for LHRH-II appears to be absent in humans. nih.gov However, the expression of LHRH receptor mRNA in various cancers has been shown to be identical to that of the pituitary receptor. oup.com Unresolved questions remain regarding the potential for yet-unidentified receptor subtypes or splice variants in different tissues and their specific affinities for various synthetic analogs. Understanding this differential activation is crucial, as it could explain the diverse and sometimes tissue-specific effects observed with LHRH agonists and antagonists. urotoday.com

Understanding the Impact of Specific Modifications on Receptor Trafficking and Degradation Pathways

The therapeutic action of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH as an agonist is critically dependent on its ability to induce receptor desensitization and downregulation following initial stimulation. researchgate.netpatsnap.com Continuous exposure to the agonist causes the LHRH receptors to uncouple from their signal transduction mechanisms, decrease in number, and be internalized by the cell for degradation. nih.gov The specific structural modifications in Leuprolide—namely the D-Leucine at position 6 and the ethylamide group at position 9 in place of glycine (B1666218)—are known to confer a higher binding affinity and resistance to degradation compared to native LHRH. drugbank.comdrugbank.com

Future research is needed to precisely map how these specific modifications influence the kinetics of receptor internalization, the specific endocytic pathways involved, and the ultimate fate of the receptor-ligand complex. It is known that the agonist-receptor complex is internalized and degraded, but the precise cellular machinery and how it differs between agonists and antagonists are not fully elucidated. nih.gov Atomic force microscopy studies have begun to visualize the changes in receptor distribution on the cell surface following treatment, showing a homogeneous distribution that is not significantly altered by agonist treatment, which contrasts with the expected "patching" and "capping" seen in some receptor systems. nih.gov A deeper understanding of these trafficking pathways could inform the design of next-generation analogs with more controlled and predictable long-term effects on receptor populations.

Exploring Novel Non-Gonadal LHRH Receptor Functions in Basic Research Models

One of the most exciting frontiers in LHRH research is the exploration of its roles outside the reproductive system. LHRH receptors have been identified in a multitude of non-gonadal tissues and tumors, including the prostate, breast, ovaries, endometrium, pancreas, bladder, and even the brain. nih.govnih.govoup.comnih.gov The presence of these receptors suggests that LHRH analogs like Leuprolide may exert direct effects on these tissues, independent of their influence on pituitary gonadotropin secretion. nih.gov

In various cancer cell lines, LHRH agonists have been shown to have direct inhibitory effects on cell proliferation. nih.govnih.gov Research suggests the existence of a local autocrine or paracrine system in some tumors, where the cancer cells themselves may produce an LHRH-like peptide that acts on their own LHRH receptors to regulate growth. oup.comnih.gov The function of these non-gonadal receptors is not well understood, presenting a significant area for future investigation. oup.com Basic research models are essential to determine the signaling pathways activated by LHRH analogs in these novel locations and to understand their physiological or pathophysiological significance. For example, the discovery of LHRH receptors in the hippocampus and cortex raises questions about the potential role of LHRH analogs in modulating brain function. nih.gov

| Tissue/Cell Type | Reported LHRH Receptor Presence | Potential Direct Effect of LHRH Analogs | Reference |

| Prostate Cancer Cells | Yes | Inhibition of proliferation | oup.comnih.gov |

| Breast Cancer Cells | Yes | Inhibition of proliferation | oup.comnih.gov |

| Ovarian Cancer Cells | Yes | Inhibition of proliferation, Apoptosis | nih.govnih.gov |

| Endometrial Cancer Cells | Yes | Inhibition of proliferation | nih.gov |

| Pancreatic Cancer Cells | Yes | Under Investigation | nih.gov |

| Bladder Cancer Cells | Yes | Potential role in carcinogenesis | nih.gov |

| Brain (Hippocampus, Cortex) | Yes | Potential modulation of brain function | nih.gov |

Development of Advanced Methodologies for Studying LHRH Analog Pharmacodynamics in Preclinical Settings

Studying the pharmacodynamic (PD) effects of LHRH analogs—the biochemical and physiological effects of the drug on the body—is essential for understanding their mechanism of action. frontiersin.org Traditionally, this involves measuring downstream hormonal changes, such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), and sex steroids (testosterone and estradiol), over time. nih.gov While effective, these methods provide an indirect measure of receptor activity.

Future research will benefit from the development and application of more advanced methodologies to study pharmacodynamics in preclinical models. This includes techniques that allow for real-time monitoring of receptor binding, activation, and signaling in living cells and tissues. The use of atomic force microscopy to study receptor-ligand interactions at the single-molecule level is one such example. nih.gov Other potential advancements include the development of novel fluorescently-labeled LHRH analogs for high-resolution imaging of receptor trafficking and the use of sophisticated in vitro systems, such as organ-on-a-chip models, to better simulate the complex interactions of the endocrine system. These advanced preclinical tools can provide a more nuanced understanding of how analogs like Leuprolide engage with their targets and lead to the development of more refined therapeutic strategies. frontiersin.org

Potential as a Research Probe for Modulating Endocrine Pathways Beyond the Primary Reproductive Axis

Given the widespread presence of LHRH receptors in non-gonadal tissues, this compound holds significant potential as a research probe to explore and modulate endocrine pathways beyond reproduction. The direct antiproliferative effects of LHRH analogs on various cancer cells provide a compelling rationale for this line of inquiry. nih.govnih.gov This has led to the development of targeted drug delivery systems where cytotoxic agents are linked to an LHRH analog, using the peptide as a vector to deliver the payload specifically to cancer cells that overexpress the LHRH receptor. nih.govnih.gov

Furthermore, the investigation of LHRH analogs in conditions like Alzheimer's disease suggests a role in neuroendocrine pathways that are not primarily reproductive. nih.gov By using Leuprolide as a tool in basic research, scientists can probe the function of the LHRH signaling system in diverse physiological contexts. This could uncover novel regulatory loops and crosstalk between the LHRH system and other hormonal axes, potentially revealing new therapeutic targets for a range of diseases not traditionally associated with reproductive endocrinology. nih.gov The full potential of LHRH analogs in modulating disease may not yet be fully realized. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.